molecular formula C18H18ClN5O2S B2589784 N-(3-chloro-4-methylphenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 1223964-44-0

N-(3-chloro-4-methylphenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B2589784
CAS No.: 1223964-44-0
M. Wt: 403.89
InChI Key: QFFHXTVVVKAICM-UHFFFAOYSA-N
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Description

This compound features a thiazolo[4,5-d]pyrimidine core fused with a pyrrolidine ring at position 2 and an acetamide moiety substituted with a 3-chloro-4-methylphenyl group. The thiazolo-pyrimidine scaffold is known for its pharmacological versatility, particularly in kinase inhibition and antimicrobial activity . The pyrrolidin-1-yl substituent enhances solubility and binding affinity to hydrophobic enzyme pockets, while the chloro-methylphenyl group contributes to steric and electronic modulation .

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(7-oxo-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O2S/c1-11-4-5-12(8-13(11)19)21-14(25)9-24-10-20-16-15(17(24)26)27-18(22-16)23-6-2-3-7-23/h4-5,8,10H,2-3,6-7,9H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFFHXTVVVKAICM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds from the evidence share structural or synthetic similarities with the target molecule:

N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide ()

  • Core Structure: Thieno-pyrido-pyrimidine fused with a thiazole ring.
  • Substituents: Phenylamino at position 2, methyl at position 7, and acetamide at position 3.
  • Key Data :
    • Molecular Weight: 369.44 g/mol.
    • Synthesis Yield: 73% via acetylation of precursor with acetyl chloride .
    • Melting Point: 143–145°C.
    • IR Peaks: C=O (1,730 cm⁻¹), NH (3,390 cm⁻¹) .
  • Comparison: The phenylamino group in this analog may reduce solubility compared to the pyrrolidin-1-yl group in the target compound. The methyl substituent at position 7 could sterically hinder interactions compared to the 3-chloro-4-methylphenyl group .

3,8-Diphenyl-5-(4-methoxyphenyl)pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine Derivatives ()

  • Core Structure : Pyrrolo-thiazolo-pyrimidine.
  • Substituents : Phenyl, methoxyphenyl, and triazole-thiol groups.
  • Key Data :
    • Synthesis: Heterocyclization of N-phenylhydrazinecarbothioamide with NaOH .
    • Functionalization: Reacts with ethyl chloroacetate to form hydrazide derivatives .
  • The fused pyrrolo-thiazolo system may confer rigidity, altering binding kinetics .

2-[(Pyrimidinyl)thio]-N-acetamides ()

  • Core Structure : Pyrimidine-thioether linked to acetamide.
  • Substituents : Varied aryl and benzyl groups.
  • Key Data :
    • Synthesis: Alkylation of 6-methyl-2-thiopyrimidin-4-one with chloroacetamides .
    • Reagents: Sodium methylate (2.6–2.8 molar excess) and N-aryl-substituted 2-chloroacetamides .
  • Comparison: The thiopyrimidine core in these analogs lacks the fused thiazole ring present in the target compound, reducing planar rigidity.

Data Table: Comparative Analysis of Structural Analogs

Compound Core Structure Substituents Molecular Weight (g/mol) Synthesis Yield Key Properties Reference
Target Compound Thiazolo[4,5-d]pyrimidine Pyrrolidin-1-yl, 3-chloro-4-methylphenyl N/A* N/A* Theoretical high lipophilicity
Compound Thieno-pyrido-pyrimidine Phenylamino, methyl 369.44 73% m.p. 143–145°C, IR C=O peaks
Compound Pyrrolo-thiazolo-pyrimidine Methoxyphenyl, triazole-thiol N/A N/A Enhanced metabolic stability
Compound Pyrimidine-thioether Aryl, benzyl N/A N/A Flexible acetamide linkage

Research Findings and Implications

Synthetic Routes :

  • Acetylation () and alkylation () are viable for introducing acetamide groups. The target compound likely requires similar steps, with pyrrolidine incorporation via nucleophilic substitution .
  • Heterocyclization () highlights the feasibility of complex fused-ring systems but may require harsher conditions .

Bioactivity Predictions: The chloro-methylphenyl group in the target compound may enhance antimicrobial activity compared to methoxyphenyl () or methyl () substituents, as electron-withdrawing groups often improve target binding . Pyrrolidin-1-yl could improve solubility over phenylamino (), aiding bioavailability .

Contradictions and Limitations: ’s thiazolidinone derivatives show antimicrobial activity but lack the thiazolo-pyrimidine core, limiting direct comparison . IR and NMR data for the target compound are absent, preventing definitive structural validation.

Q & A

Q. What methodologies are recommended for stability profiling?

  • Forced degradation : Expose to 0.1N HCl (40°C, 24h), 0.1N NaOH (40°C, 24h), and UV light (254 nm, 48h) .
  • Analytical tools : LC-MS/MS to identify degradation products; quantify using a validated HPLC method .

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